

Thioquinapiperifil dihydrochloride structure and chemical properties

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Compound of Interest

Compound Name: *Thioquinapiperifil dihydrochloride*

Cat. No.: *B043015*

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Thioquinapiperifil Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5). Its dihydrochloride salt is the form commonly used in research. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **Thioquinapiperifil dihydrochloride**. It details its mechanism of action within the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, presents available quantitative data, and outlines key experimental protocols for its characterization.

Chemical Structure and Properties

Thioquinapiperifil dihydrochloride is a complex heterocyclic molecule. Its structure is characterized by an imidazoquinazoline core linked to a piperidinylphenyl moiety.

Chemical Structure:

A 2D representation of the chemical structure for the free base, Thioquinapiperifil, is provided by PubChem. The dihydrochloride salt contains two molecules of hydrogen chloride associated

with the basic nitrogen atoms.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(1-(2-(((3-ethyl-2-mercapto-3H-imidazo[4,5-g]quinazolin-8-yl)amino)methyl)phenyl)piperidin-4-yl)methanol dihydrochloride[1]
Synonyms	KF31327
CAS Number	204077-66-7
Molecular Formula	C24H30Cl2N6OS
Molecular Weight	521.51 g/mol
InChI Key	YWGNFHIWAHNADT-UHFFFAOYSA-N[1]

| SMILES |

Cl.Cl.S=C1NC2=CC3=C(NCC4=CC=CC=C4N5CCC(CO)CC5)N=CN=C3C=C2N1CC |

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	[1]
LogP (free base)	3.595	[2]
Hydrogen Bond Donor Count (free base)	3	[2]
Hydrogen Bond Acceptor Count (free base)	6	[2]
Rotatable Bond Count (free base)	6	[2]
Solubility	DMSO: 125 mg/mL (239.69 mM)	[3]

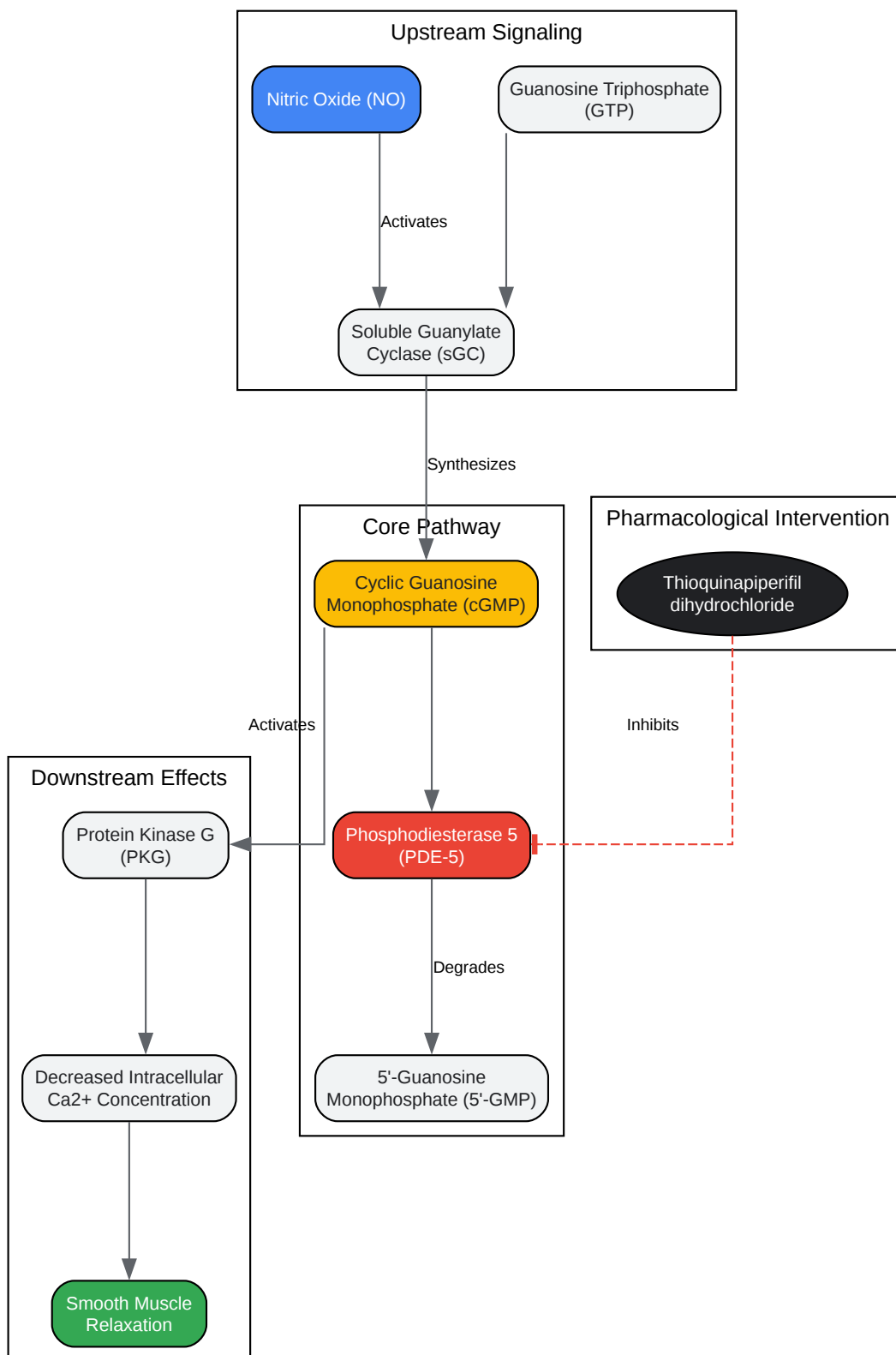
| Storage Temperature | -20°C to -80°C [[1] |

Note: Specific experimental data for melting point, pKa, and aqueous solubility are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

Thioquinapiperifil dihydrochloride exerts its pharmacological effects by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.

In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil prevents the breakdown of cGMP, thereby potentiating the effects of the NO/sGC/cGMP pathway.

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